Betamethasone-17-valerate

説明

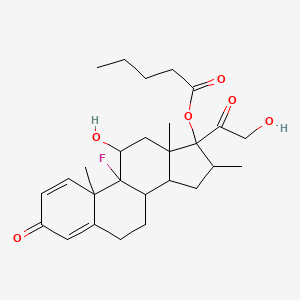

Structure

2D Structure

特性

IUPAC Name |

[9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHRLVCMMWUAJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Glucocorticoid Ester Derivatives in Chemical Research

In the fields of medicinal chemistry and pharmaceutical science, glucocorticoid ester derivatives like Betamethasone-17-valerate are of substantial importance. The process of esterification, which involves adding an ester group to a core glucocorticoid structure such as betamethasone (B1666872), plays a crucial role in altering the compound's physicochemical characteristics. uomustansiriyah.edu.iq This modification, especially at the 17-position, is a strategic method to boost the molecule's lipophilicity. core.ac.uk An increase in lipophilicity generally enhances a drug's capacity to penetrate the skin and cellular membranes, which leads to greater topical potency. core.ac.uknih.gov

The valerate (B167501) ester attached to the 17-position of the betamethasone molecule exemplifies this structure-activity relationship. nih.gov This structural alteration results in a compound that is more effectively absorbed through the skin, making it highly suitable for topical use in addressing inflammatory skin conditions. ijdvl.com The study of these ester derivatives provides researchers with insights into how minor modifications to a molecule's structure can significantly influence its biological activity and pharmacokinetic behavior. nih.gov This understanding is fundamental for the rational design of new and improved corticosteroid medications with optimized effectiveness and targeted action.

Overview of Scientific Challenges Associated with Betamethasone 17 Valerate

The chemical investigation of Betamethasone-17-valerate is accompanied by several scientific hurdles. A primary challenge is its capacity for polymorphism, meaning the compound can exist in multiple crystalline forms. acs.orgresearchgate.net Each polymorph can possess unique physical properties, such as solubility and stability, which in turn can influence its therapeutic performance. Current time information in Bangalore, IN. The identification and control of these different forms are vital during manufacturing to guarantee a product of consistent quality and efficacy. acs.org

Another considerable challenge is the compound's susceptibility to degradation. This compound is prone to chemical breakdown, particularly through hydrolysis of the ester bond and isomerization, where the valerate (B167501) group moves from the 17th to the 21st carbon position. nih.govoup.comtandfonline.com This acyl migration is clinically significant as the resulting Betamethasone-21-valerate has only a fraction of the potency of the original compound. tandfonline.comresearchgate.net The stability of the compound is therefore a major focus of research to ensure its effectiveness over its shelf-life. nih.govoup.comhec.gov.pk For instance, one study observed that over 60% of this compound degraded within six hours in a specific ointment preparation, converting into Betamethasone-21-valerate and subsequently to betamethasone (B1666872) free alcohol. nih.govoup.com The rate of this degradation can be influenced by factors such as pH and the composition of the formulation. tandfonline.comhec.gov.pkresearchgate.net

Furthermore, the synthesis of this compound is a multi-step process that can be intricate, often requiring the use of protecting groups to ensure the correct chemical orientation. google.comgoogle.com The purification of the final compound to eliminate impurities and by-products in line with strict pharmaceutical regulations adds another layer of complexity for researchers. google.com

Scope and Academic Relevance of Current Research

Synthetic Pathways and Esterification Techniques

The synthesis of this compound, a 17-valerate ester of betamethasone, involves specific chemical reactions to achieve the desired molecule. chemicalbook.comwikipedia.org One patented method outlines a process that begins with the reaction of betamethasone with trimethyl orthovalerate in tetrahydrofuran (B95107) (THF) using tosic acid as a catalyst. google.comgoogle.com This initial step is conducted under a nitrogen atmosphere. google.comgoogle.com

The subsequent steps involve hydrolysis with an aqueous sulfuric acid solution, followed by the addition of pyridine. google.comgoogle.com The reaction mixture is then subjected to a liquid-liquid extraction using a sodium chloride solution. google.comgoogle.com The organic layer is concentrated to yield an oily substance, which is then crystallized from a mixture of absolute methanol (B129727), water, and glacial acetic acid to produce crude this compound. google.comgoogle.com This crude product is further purified to obtain the final compound. google.comgoogle.com This synthetic route is noted for its operational simplicity, cost-effectiveness, and high yield, making it suitable for industrial-scale production. google.com

Another approach to the synthesis of 17-esters of corticosteroids involves the protection of the 11β-hydroxyl group using a trimethylsilyl (B98337) group. tandfonline.com

Investigations into Acyl Migration: 17-Valerate to 21-Valerate Isomerization Mechanisms

A significant aspect of the chemistry of this compound is its susceptibility to acyl migration, an isomerization process where the valerate (B167501) group moves from the C-17 position to the C-21 position of the steroid structure. scispace.com This transesterification results in the formation of betamethasone-21-valerate. nih.govresearchgate.net This isomerization is a critical consideration as the 21-valerate ester possesses significantly lower potency than the parent 17-valerate compound. scispace.comresearchgate.net The migration can be catalyzed by both acids and bases and is influenced by the surrounding solvent environment. scispace.comnih.gov

Acid-Catalyzed Acyl Migration Studies

Under acidic conditions, this compound can undergo hydrolysis, although at a much slower rate than base-catalyzed hydrolysis. hec.gov.pk The degradation follows a specific acid-base catalyzed pathway, exhibiting a V-shaped pH-rate profile. nih.gov The thermal degradation of this compound increases as the pH decreases below the point of maximum stability. nih.govsemanticscholar.org In the pH range of 2.5 to 5.5, the process leads to the formation of betamethasone-21-valerate and subsequently betamethasone alcohol. nih.govresearchgate.net The molecule shows maximum stability in the pH range of 4-5. nih.govresearchgate.net

Base-Catalyzed Acyl Migration Studies

The acyl migration from the 17- to the 21-position occurs more readily under basic pH conditions. core.ac.uk Studies have shown that the degradation of this compound increases with an increase in pH above the optimal stability range. nih.govsemanticscholar.org In alkaline solutions, the conversion to betamethasone-21-valerate is a dominant reaction pathway, which is then followed by hydrolysis to betamethasone alcohol. hec.gov.pkcore.ac.uk The rate of isomerization increases rapidly at higher pH values. maynoothuniversity.ie

Influence of Solvent Environment on Acyl Migration

The solvent environment plays a crucial role in the stability and degradation of this compound. The rate of its photodegradation has been observed to increase in solvents with a lower dielectric constant. nih.govnih.gov The degradation follows first-order kinetics, and the rate constants for thermal degradation decrease with increasing solvent polarity. nih.govresearchgate.net

In a study on photodegradation in different solvents, the major degradation products identified were a lumi derivative, an andro derivative, and a photolumi derivative. nih.gov The formation of these products varied depending on the solvent system used, such as methanol, acetonitrile (B52724), and an acetonitrile/water mixture. nih.gov

Table 1: Product Distribution at 50% Photodegradation of this compound in Different Solvents nih.gov

| Solvent System | Lumi Derivative (%) | Andro Derivative (%) | Photolumi Derivative (%) |

|---|---|---|---|

| Methanol | 36.5 ± 3.81 | 9.3 ± 1.10 | 4.2 ± 0.63 |

| Acetonitrile | 40.0 ± 2.12 | 6.9 ± 0.38 | 3.1 ± 0.32 |

| Acetonitrile/water (20:80, v/v) | 43.2 ± 2.12 | 4.8 ± 0.38 | 2.0 ± 0.32 |

Structural Elucidation of Isomers and Degradation Products

Various analytical techniques are employed to identify and characterize the isomers and degradation products of this compound. High-performance liquid chromatography (HPLC) is a key method used to separate and quantify the parent compound and its related substances. nih.govresearchgate.netnih.gov

Stress studies, including hydrolytic and photolytic degradation, are conducted to generate potential impurities and degradation products. nih.govnih.govnih.gov The structures of these compounds are then elucidated using techniques such as liquid chromatography-mass spectrometry (LC-MSn) and nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.netcolab.ws For instance, LC-MSn has been effectively used to identify an isomeric impurity, dexamethasone-17-valerate, in this compound drug substance. nih.govresearchgate.netresearchgate.net The fragmentation patterns observed in MSn spectra serve as molecular fingerprints to distinguish between closely related isomers like this compound and betamethasone-21-valerate. rsc.org

The thermal degradation of this compound primarily yields two major products: betamethasone-21-valerate and betamethasone alcohol. nih.govresearchgate.net Photodegradation, on the other hand, can lead to different products, including lumi, photolumi, and andro derivatives. nih.gov

Table 2: Thermal Degradation Products of this compound nih.govresearchgate.net

| Parent Compound | Major Degradation Products |

|---|---|

| This compound | Betamethasone-21-valerate, Betamethasone alcohol |

Structure-Molecular Interaction Relationship Studies (excluding clinical efficacy)

The interaction of this compound with other molecules and its binding characteristics have been the subject of research. Its primary mode of action involves binding to intracellular glucocorticoid receptors. patsnap.combiosynth.comnih.gov This binding event initiates a cascade of genomic effects, leading to the modulation of gene expression. patsnap.comnih.gov

Studies have investigated the binding affinity of this compound to glucocorticoid receptors in various tissues. For example, it has been shown to inhibit the binding of radiolabeled dexamethasone (B1670325) to receptors in human epidermis and mouse skin, with IC50 values of 5 and 6 nM, respectively. medchemexpress.commedchemexpress.com

The interaction of this compound with other pharmaceutical excipients has also been explored. For instance, the rate of its isomerization can be significantly influenced by the concentration of emulsifiers in cream formulations. scispace.comnih.gov Investigations using techniques like differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), and scanning electron microscopy (SEM) have been used to study the physical interactions between this compound and other compounds, such as neomycin sulfate. researchgate.net These studies provide insights into the solid-state characteristics and potential for intermolecular interactions that can affect the stability and physical properties of the drug substance. researchgate.net

Chromatographic Techniques for Quantitative Analysis and Impurity Profiling

Chromatography stands as a cornerstone for the separation and quantification of this compound and its related substances. The versatility of chromatographic techniques allows for the development of robust methods for various applications, from routine assays to in-depth impurity profiling and stability studies.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most widely utilized technique for the analysis of this compound. researchgate.net The development of a successful HPLC method involves a systematic optimization of several parameters to achieve the desired separation and sensitivity. Key considerations include the selection of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength.

Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation for this compound. C18 columns are frequently employed, offering excellent retention and resolution of this moderately nonpolar compound. innovareacademics.innih.govoup.com The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. innovareacademics.innih.gov Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to resolve this compound from its impurities and other components in a formulation. nih.govnih.gov

Method validation is a critical step to ensure that the developed HPLC method is suitable for its intended purpose. Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.govoup.comnih.gov Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. ijpra.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For this compound, linearity has been demonstrated in ranges such as 19.01 µg/mL to 61.77 µg/mL and 12-240 µg/mL. innovareacademics.inijpra.com

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, with mean percentage recoveries for this compound reported to be around 100.37 ± 0.300% and individual recovery values between 96.9% and 103.9%. innovareacademics.inijpra.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with observed RSD values for this compound being 0.7%. ijpra.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpra.com

Table 1: Examples of HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 innovareacademics.in | Method 2 nih.gov | Method 3 ijpra.com | Method 4 nih.gov |

|---|---|---|---|---|

| Column | Zorbax C18 (25 cm × 4.6 mm, 5.0 μm) | YMC-Pack Pro C18 (150 mm × 4.6 mm, 3 µm) | Lichrospher RP-18 (125 mm x 4.0mm, 5 µm) | Ascentis Express C18 (100mm × 3.0mm) |

| Mobile Phase | Water:Methanol:Acetonitrile:Glacial Acetic Acid (394:50:550:6, v/v/v/v) | Gradient with Mobile Phase A (Methanol:Phosphoric Acid:Water:Acetonitrile) and B (Methanol:Phosphoric Acid:Water:Acetonitrile) | Acetonitrile:Methanol:0.05M Ortho-Phosphoric acid (50:5:45, v/v) | Gradient with Mobile Phase A (Acetonitrile:Methanol) and B (Phosphoric Acid in water) |

| Flow Rate | 1.5 mL/min | 0.7 mL/min | 1.5 ml/min | 0.75ml/min |

| Detection Wavelength | 275 nm | 235 nm | 235 nm | 240nm |

| Column Temperature | 25°C | 40°C | 25°C | 30°C |

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) for Lipophilicity Assessment

Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC) offers a rapid and cost-effective means of assessing the lipophilicity of compounds. nih.govresearchgate.net Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

In RP-HPTLC, a nonpolar stationary phase (e.g., RP-2, RP-8, or RP-18) is used with a polar mobile phase, typically a mixture of an organic solvent (like methanol, acetonitrile, or dioxane) and water. nih.govptfarm.plresearchgate.net The retention of a compound on the RP-HPTLC plate is related to its lipophilicity. The lipophilicity parameter, R(MW), can be determined from the retention behavior of the compound in different concentrations of the organic modifier in the mobile phase. nih.govptfarm.pl

Studies have shown that the lipophilicity of this compound is similar to that of Betamethasone-21-valerate and Betamethasone-17,21-dipropionate. nih.govresearchgate.netptfarm.pl A methanol-water mixture has been identified as a reliable mobile phase for determining the chromatographic lipophilicity parameters for these compounds. nih.govresearchgate.net

Table 2: Comparison of Lipophilicity Assessment by RP-HPTLC

| Compound | Stationary Phases Used | Mobile Phase Systems | Key Finding |

|---|---|---|---|

| This compound | RP-2F254, RP-8F254, RP-18WF254 nih.gov | Methanol-water, Dioxane-water, Acetonitrile-water nih.gov | Shows similar lipophilic properties to betamethasone-21-valerate and betamethasone 17,21-dipropionate. nih.govptfarm.pl |

Stability-Indicating Chromatographic Methods

Stability-indicating methods are crucial for monitoring the degradation of a drug substance over time and under various stress conditions (e.g., heat, light, acid, base, oxidation). innovareacademics.in These methods must be able to separate the intact drug from its degradation products, thus providing a reliable measure of the drug's stability. nih.govnih.gov

For this compound, several stability-indicating HPLC methods have been developed. nih.govnih.govijpra.com These methods are validated to demonstrate their specificity for the drug in the presence of its known degradation products, such as Betamethasone and Betamethasone-21-valerate. oup.comresearchgate.net Forced degradation studies are conducted to generate these degradation products and to challenge the separation capabilities of the method. For instance, thermal degradation of this compound has been shown to be complete after approximately 6 hours of heating at 80°C in a methanolic solution. innovareacademics.in The development of such methods is essential for formulation development and for establishing the shelf-life of pharmaceutical products. nih.govoup.com

Spectroscopic Approaches for Molecular and Solid-State Analysis

Spectroscopic techniques provide valuable information about the molecular structure and solid-state properties of this compound. These methods are often used in conjunction with chromatographic techniques to provide a comprehensive characterization of the compound.

UV-Vis Spectrophotometry for Assay and Purity Determination

UV-Vis spectrophotometry is a simple, rapid, and economical method for the quantitative analysis of this compound. researchgate.netchemrxiv.org The method is based on the principle that the drug absorbs light in the ultraviolet region of the electromagnetic spectrum. This compound exhibits a maximum absorption (λmax) at approximately 240 nm in solvents like ethanol. chemrxiv.orgnih.gov

The assay of this compound in pharmaceutical formulations can be performed by dissolving the sample in a suitable solvent and measuring its absorbance at the λmax. researchgate.net The concentration is then determined using a calibration curve. The method has been validated for linearity over concentration ranges such as 0.006 mg/ml to 0.014 mg/ml. researchgate.netchemrxiv.org While HPLC is generally more specific, UV-Vis spectrophotometry can be a useful tool for routine quality control and for the analysis of simple formulations. researchgate.net In some cases, derivative spectrophotometry can be employed to resolve overlapping spectra in multi-component formulations. researchgate.net

Confocal Raman Microspectroscopy for Polymorph Identification and Distribution

Confocal Raman microspectroscopy is a powerful, non-invasive technique used to investigate the physical form and distribution of this compound within a formulation. nih.govacs.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a drug's solubility, stability, and bioavailability. Therefore, identifying and controlling the polymorphic form is critical.

Raman spectroscopy can differentiate between dissolved and crystalline forms of a drug based on their distinct vibrational spectra. nih.gov For this compound, the dissolved and crystalline forms have been identified by their characteristic Raman frequencies at 1666 cm⁻¹ and 1659 cm⁻¹, respectively. nih.gov This technique allows for the visualization of drug crystallization within a topical film after the evaporation of volatile excipients. nih.gov By mapping the distribution of different polymorphic forms, researchers can gain insights into the formulation's metamorphosis upon application and its potential impact on drug release. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (e.g., ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹³C NMR, in particular, provides detailed information about the carbon skeleton of the molecule.

Detailed research findings from ¹³C NMR studies have been instrumental in confirming the structure of this compound and its related compounds. For instance, the crystal structures of two polymorphic forms of this compound, designated as form II and form III, were determined through a combination of ¹³C NMR spectroscopy and X-ray powder diffraction. acs.orgresearchgate.net This highlights the synergistic power of using multiple analytical techniques for a complete structural characterization.

The ¹³C NMR spectrum of this compound exhibits a unique pattern of signals corresponding to each carbon atom in the molecule, allowing for unambiguous identification.

Table 1: Representative ¹³C NMR Data for this compound (Note: Specific chemical shifts (ppm) can vary slightly depending on the solvent and experimental conditions.)

| Carbon Atom | Approximate Chemical Shift (ppm) |

| C=O (ketone) | >200 |

| C=O (ester) | ~172 |

| C=C (olefinic) | 120-160 |

| C-O | 60-90 |

| C-F | ~90 (with splitting) |

| CH, CH₂, CH₃ | 10-70 |

This table is generated based on typical chemical shift ranges for functional groups present in this compound and is for illustrative purposes.

¹⁹F Magnetic Resonance Spectroscopy (MRS) for Metabolite Detection and Characterization in Complex Matrices

Given the presence of a fluorine atom in its structure, ¹⁹F Magnetic Resonance Spectroscopy (MRS) emerges as a highly specific and powerful technique for detecting this compound and its metabolites in biological samples. The fluorine nucleus provides a distinct signal, making it possible to trace the fate of the drug in complex matrices like urine. nih.gov

A study utilizing ¹⁹F MRS successfully detected this compound and as many as 11 different metabolites in urine samples following topical application. nih.gov This demonstrates the capability of ¹⁹F MRS to not only detect the parent drug but also to characterize its metabolic profile. The total detected portion of topically applied this compound in urine ranged from 0.1% to 2.8%. nih.gov

Table 2: Findings from ¹⁹F MRS Metabolite Detection Study

| Parameter | Finding |

| Analytical Technique | ¹⁹F Magnetic Resonance Spectroscopy (MRS) |

| Sample Matrix | Urine |

| Detected Compounds | This compound and up to 11 metabolites |

| Percentage of Applied Dose Detected | 0.1% to 2.8% |

This table summarizes key findings from a study on the urinary detection of corticosteroids using ¹⁹F MRS. nih.gov

Thermal Analysis Techniques for Polymorphism and Thermodynamic Studies

Thermal analysis techniques are fundamental in studying the solid-state properties of this compound, including its polymorphism and thermodynamic stability.

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of this compound, such as melting points and phase changes. acs.orgresearchgate.net Studies on the trimorphism of this compound have utilized DSC to characterize its different polymorphic forms (Form I, II, and III). acs.org DSC measurements revealed that Form I has a higher melting point and heat of fusion compared to Forms II and III, indicating it is the most thermodynamically stable form over the entire temperature range. acs.org

In compatibility studies, DSC has been used to create temperature-composition phase diagrams for binary systems of this compound and other substances, like neomycin sulfate, to assess their physical interactions. researchgate.netresearchgate.net

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are often used in conjunction to provide a comprehensive thermal profile of a substance. uni-siegen.deeag.com DTA detects temperature differences between a sample and a reference material, revealing thermal events like melting and crystallization, while TGA measures changes in mass as a function of temperature, indicating decomposition or desolvation. uni-siegen.deeag.com

For this compound, DTA-TG investigations were crucial in understanding the transformation of its methanol solvate. acs.orgresearchgate.net Upon heating, the solvate decomposes to a new polymorphic modification (Form III), which then transforms into another modification (Form II) through melting and recrystallization. acs.orgresearchgate.net

Thermomicroscopy, or hot-stage microscopy, allows for the visual observation of a sample as it is heated or cooled. This technique provides direct evidence of physical changes such as melting, recrystallization, and polymorphic transformations.

In the study of this compound's polymorphism, thermomicroscopy, in conjunction with other thermal methods, showed no interconversion of forms I, II, and III via the solid state upon heating. acs.orgresearchgate.net It has also been used to observe the physical interactions in drug combinations, for instance, between this compound and neomycin sulfate. researchgate.net

X-ray Diffraction Analysis for Crystalline Structure Determination

X-ray Diffraction (XRD) is the gold standard for determining the crystalline structure of pharmaceutical solids. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise three-dimensional arrangement of atoms can be elucidated.

The crystal structures of the polymorphic forms of this compound have been extensively studied using XRD. acs.orgresearchgate.net The commercially available form (Form I) and a methanol solvate were characterized by single-crystal structure analysis. acs.orgresearchgate.net For forms II and III, their crystal structures were determined by combining X-ray powder diffraction (XRPD) data with ¹³C NMR spectroscopy. acs.orgresearchgate.netuni-bayreuth.de These analyses revealed differences in the molecular conformation and packing among the different polymorphs. acs.org

Table 3: Summary of Analytical Techniques and Their Applications for this compound

| Analytical Technique | Primary Application | Key Findings |

| ¹³C NMR Spectroscopy | Structural elucidation of the carbon framework. | Confirmed molecular structure; used in combination with XRPD to determine crystal structures of polymorphs II and III. acs.orgresearchgate.net |

| ¹⁹F MRS | Detection and characterization of the drug and its metabolites in biological fluids. | Detected the parent drug and up to 11 metabolites in urine. nih.gov |

| Differential Scanning Calorimetry (DSC) | Study of thermal transitions and thermodynamic stability. | Determined melting points and heat of fusion for different polymorphs, identifying Form I as the most stable. acs.org |

| Differential Thermal Analysis-Thermogravimetry (DTA-TG) | Analysis of thermal decomposition and phase transitions involving mass change. | Showed the transformation of a methanol solvate into polymorphs III and then II upon heating. acs.orgresearchgate.net |

| Thermomicroscopy | Visual observation of physical changes upon heating. | Confirmed the lack of solid-state interconversion between polymorphs I, II, and III upon heating. acs.orgresearchgate.net |

| X-ray Diffraction (XRD) | Determination of the three-dimensional crystalline structure. | Elucidated the crystal structures of Form I and a methanol solvate; used with NMR for Forms II and III. acs.orgresearchgate.netuni-bayreuth.de |

This table provides a summary of the applications of various advanced analytical methodologies in the characterization of this compound.

Single Crystal X-ray Diffraction

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for elucidating the three-dimensional atomic and molecular structure of a crystalline material. This technique involves directing a focused beam of X-rays onto a single, high-quality crystal of the substance of interest. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, allows for the precise determination of bond lengths, bond angles, and crystallographic unit cell parameters. xrpd.eu

In the context of this compound, SCXRD has been instrumental in characterizing its different polymorphic forms and solvates. acs.orgresearchgate.net Research has successfully utilized this technique to analyze the commercially available form, designated as Form I, as well as a methanol solvate. acs.orgresearchgate.net The insights gained from single crystal structure analysis have revealed differences in molecular conformation and packing arrangements among these solid forms. acs.orgresearchgate.net

Key Research Findings from Single Crystal X-ray Diffraction:

Structural Elucidation: The precise molecular geometry of this compound in its crystalline state has been determined, providing a foundational understanding of its structure-property relationships.

Polymorph Identification: SCXRD has been pivotal in the unambiguous identification and characterization of different polymorphic forms, such as Form I. acs.orgresearchgate.net

Solvate Characterization: The technique has been successfully applied to characterize solvated crystal forms, for instance, a methanol solvate of this compound. acs.orgresearchgate.net

| Parameter | Description | Significance for this compound |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal lattice. | Defines the fundamental geometry of the crystal structure for different polymorphs. |

| Space Group | Describes the symmetry elements present in the crystal structure. | Provides insight into the packing arrangement of the molecules within the crystal. |

| Atomic Coordinates | The precise x, y, and z positions of each atom within the unit cell. | Allows for the detailed analysis of molecular conformation, bond lengths, and angles. |

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a versatile and rapid analytical technique extensively used in the pharmaceutical industry for the characterization of polycrystalline materials. europa.eumalvernpanalytical.com Unlike SCXRD, which requires a single crystal, XRPD can be performed on a powdered sample containing a multitude of small crystallites. The resulting diffractogram, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. xrpd.eu

XRPD is a cornerstone in the study of polymorphism in this compound. acs.orgcore.ac.uk It is routinely employed to identify and differentiate between various polymorphic forms (e.g., Form I, Form II, and Form III), monitor phase transformations, and assess the crystallinity of a sample. acs.orgresearchgate.netamericanpharmaceuticalreview.com For instance, studies have shown that a methanol solvate of this compound decomposes upon solvent removal to a new polymorphic modification (Form III), which then transforms into another form (Form II) upon heating. These transformations are readily monitored and characterized using XRPD. acs.orgresearchgate.net

Furthermore, XRPD is crucial for quality control, allowing for the qualitative and quantitative analysis of the constituents in a final drug product. europa.eu

Key Research Findings from X-ray Powder Diffraction:

Polymorph Differentiation: XRPD patterns provide distinct fingerprints for different polymorphs of this compound, enabling their clear identification. acs.orgmdpi.com

Phase Transformation Monitoring: The technique is used to follow solid-state transformations between different polymorphic forms, often induced by factors like temperature or the removal of solvent. acs.orgresearchgate.net

Crystallinity Assessment: XRPD can distinguish between crystalline and amorphous forms of this compound, which is critical as amorphous forms can exhibit different physical properties. americanpharmaceuticalreview.com

Stability Studies: The influence of polymorphism on the chemical stability of the drug can be investigated, as different crystal forms may have varying reactivity. researchgate.net

| Polymorphic Form | Key Identifying XRPD Peaks (2θ) | Method of Preparation/Observation |

| Form I | Distinct pattern, considered the thermodynamically stable form at room temperature. acs.orgresearchgate.net | Commercially available form. acs.orgresearchgate.net |

| Form II | Unique diffraction pattern different from Form I and III. acs.org | Formed upon heating of Form III after it melts and recrystallizes. acs.orgresearchgate.net |

| Form III | Characterized by a specific set of diffraction peaks. acs.org | Formed from the decomposition of a methanol solvate upon solvent removal. acs.orgresearchgate.net |

Physicochemical Stability and Degradation Kinetics of Betamethasone 17 Valerate

Thermal Degradation Mechanisms and Pathways

The thermal stability of Betamethasone-17-valerate is a significant concern, particularly in aqueous environments and at elevated temperatures. researchgate.netnih.gov The primary thermal degradation pathway involves the isomerization of the valerate (B167501) ester group. nih.gov

Formation of Betamethasone-21-Valerate and Betamethasone (B1666872) Alcohol

Under thermal stress, this compound undergoes an intramolecular acyl migration, leading to the formation of its less potent isomer, Betamethasone-21-valerate. nih.govnih.govhec.gov.pkijraset.comijpsonline.comresearchgate.netmaynoothuniversity.ie This transesterification process occurs as the valerate group moves from the C17 position to the more stable C21 position of the steroid's core structure. researchgate.netnih.gov Further hydrolysis of Betamethasone-21-valerate can then lead to the formation of Betamethasone alcohol. researchgate.netnih.govnih.govhec.gov.pkijraset.comijpsonline.comresearchgate.net Studies have shown that the formation of these degradation products is influenced by pH, with increased degradation observed as the pH deviates from the optimal stability range of 4-5. nih.govnih.govijraset.comijpsonline.com At a pH range of 2.5 to 5.5, the thermal degradation of this compound increases with rising pH, resulting in the formation of Betamethasone-21-valerate and Betamethasone alcohol. nih.gov

Table 1: Major Thermal Degradation Products of this compound

| Degradation Product | Formation Pathway |

|---|---|

| Betamethasone-21-valerate | Isomerization (acyl migration) from this compound. nih.govnih.govhec.gov.pkijraset.comijpsonline.comresearchgate.netmaynoothuniversity.ie |

| Betamethasone alcohol | Hydrolysis of Betamethasone-21-valerate. researchgate.netnih.govnih.govhec.gov.pkijraset.comijpsonline.comresearchgate.net |

Kinetic Modeling of Thermal Decomposition (First-Order Kinetics)

The thermal degradation of this compound has been shown to follow first-order kinetics. nih.govnih.govhec.gov.pkijraset.comijpsonline.com This means that the rate of degradation is directly proportional to the concentration of the drug. The apparent first-order rate constants for this degradation vary depending on the medium, with ranges reported from 0.399 to 9.07 x 10⁻³ h⁻¹. nih.govnih.govijpsonline.com The degradation rate is generally observed to be higher in organic solvents compared to phosphate (B84403) buffer, cream, or gel formulations. scispace.com

Photodegradation Studies under UV Exposure

This compound is known to be highly sensitive to ultraviolet (UV) light, which can induce significant degradation. nih.govmdpi.com This photosensitivity necessitates protective measures in formulation and storage.

Photodegradation Products and Reaction Pathways

Exposure to UV radiation triggers a rearrangement of the cyclohexadienone moiety within the this compound molecule. nih.govmdpi.com This process leads to the formation of several photoproducts, primarily categorized as 'lumi' and 'photolumi' derivatives, as well as 'andro' derivatives resulting from the loss of the side chain. nih.govmdpi.com Research has identified three major photodegradation products, with the lumi derivative being the most prominent, followed by the andro and photolumi derivatives. nih.gov

Table 2: Major Photodegradation Products of this compound

| Degradation Product Category | Description |

|---|---|

| Lumi derivatives | Formed through rearrangement of the cyclohexadienone moiety. nih.govmdpi.com |

| Photolumi derivatives | Further products of the photochemical reaction. nih.govmdpi.com |

| Andro derivatives | Result from the cleavage of the steroid side chain. nih.govmdpi.com |

Kinetic Modeling of Photodegradation Reactions (First-Order Kinetics)

Similar to its thermal decomposition, the photodegradation of this compound also adheres to first-order kinetics. nih.govresearchgate.netnih.govsigmaaldrich.com The apparent first-order rate constants for photodegradation have been reported to be in the range of 1.62 to 11.30 x 10⁻³ min⁻¹. nih.govresearchgate.netnih.govsigmaaldrich.com The rate of photodegradation is influenced by the solvent, with a higher rate observed in solvents with a lower dielectric constant. nih.govresearchgate.netnih.govsigmaaldrich.com

Influence of Environmental Factors on Stability

The stability of this compound is significantly impacted by various environmental factors, including pH, the presence of certain excipients in formulations, and the ionic strength of the medium.

The pH of the formulation plays a critical role in the stability of this compound. nih.gov It exhibits maximum stability in the pH range of 4 to 5. nih.govnih.govijraset.comijpsonline.com The rate of isomerization to Betamethasone-21-valerate is catalyzed by both acids and bases, increasing as the pH moves away from this optimal range. nih.govmaynoothuniversity.ie

The composition of the formulation, particularly the concentration of emulsifiers, can significantly affect the rate of isomerization. nih.govmaynoothuniversity.iemaynoothuniversity.iescispace.com Higher concentrations of certain emulsifiers, such as macrogolstearylether-20/21, have been shown to accelerate the degradation of this compound. nih.govmaynoothuniversity.ie Conversely, reducing the emulsifier concentration can lead to a significant reduction in the isomerization rate. maynoothuniversity.ie The presence of certain preservatives, like chlorocresol, can offer a photoprotective effect. mdpi.com Additionally, photostabilizers such as titanium dioxide, vanillin, and butyl hydroxytoluene have been shown to effectively reduce photodegradation in cream and gel formulations. nih.govresearchgate.netnih.govsigmaaldrich.com

The ionic strength of the medium also influences the degradation kinetics. An increase in the ionic strength of a phosphate buffer has been observed to decrease the rate of both thermal and photodegradation. nih.govnih.govijraset.comijpsonline.comnih.govresearchgate.netnih.govsigmaaldrich.com This inhibitory effect is thought to be due to the deactivation of the excited state and radical quenching. nih.govresearchgate.netnih.govsigmaaldrich.com

Table 3: Influence of Environmental Factors on this compound Stability

| Factor | Influence on Stability |

|---|---|

| pH | Maximum stability at pH 4-5. nih.govnih.govijraset.comijpsonline.com Degradation increases at pH values outside this range. nih.govmaynoothuniversity.ie |

| Excipients | High emulsifier concentrations can increase isomerization. nih.govmaynoothuniversity.iemaynoothuniversity.iescispace.com Photostabilizers can reduce photodegradation. nih.govresearchgate.netnih.govsigmaaldrich.com |

| Ionic Strength | Increasing ionic strength can decrease the rate of degradation. nih.govnih.govijraset.comijpsonline.comnih.govresearchgate.netnih.govsigmaaldrich.com |

Solvent Dielectric Constant Effects

The degradation of this compound is significantly influenced by the polarity of the solvent, a property quantified by the dielectric constant. Studies have shown that the degradation rate of this compound is affected by the solvent environment. For instance, the degradation in aqueous solutions is influenced by the presence and type of organic cosolvents. The rate of the primary degradation reaction, which involves the isomerization from the 17-ester to the 21-ester, is dependent on the solvent composition. Research has demonstrated that as the dielectric constant of the solvent mixture decreases, typically by increasing the concentration of a non-polar cosolvent like propylene (B89431) glycol, the rate of isomerization can be affected. Specifically, the degradation rate constant for this compound has been observed to change with varying concentrations of propylene glycol in water, indicating a direct correlation with the dielectric constant of the medium.

Buffer Concentration and Ionic Strength Effects

The concentration and type of buffer, as well as the ionic strength of the solution, play a crucial role in the stability of this compound. The degradation of this corticosteroid is subject to general acid-base catalysis. This means that not only hydronium and hydroxide (B78521) ions but also the components of the buffer system can catalyze the degradation reactions.

Research has shown that the observed first-order degradation rate constant increases with an increase in the total buffer concentration. For example, in studies using phosphate and citrate (B86180) buffers, a linear relationship between the buffer concentration and the degradation rate has been established. This catalytic effect is attributed to the buffer species acting as proton donors or acceptors, thereby facilitating the degradation pathways.

The ionic strength of the medium can also modulate the degradation rate. While the effect may be less pronounced than that of pH or buffer concentration, it is a parameter that can influence reaction kinetics between charged species. The primary salt effect, as described by the Brønsted-Bjerrum equation, can be observed in reactions involving ions. For this compound, adjustments in ionic strength, often through the addition of neutral salts like sodium chloride, are considered in stability studies to understand the complete kinetic profile.

| Parameter | Effect on this compound Degradation | Research Finding |

| Buffer Concentration | Increased concentration leads to a higher degradation rate. | A linear increase in the degradation rate constant was observed with increasing concentrations of both phosphate and citrate buffers. |

| Ionic Strength | Can modulate the degradation rate, though often a secondary effect compared to pH and buffer catalysis. | Considered in kinetic studies to account for the primary salt effect on reactions involving ionic species. |

pH-Dependent Stability Investigations

The stability of this compound is highly dependent on the pH of the solution. Kinetic studies have consistently revealed a characteristic U-shaped pH-rate profile, which is common for many esters susceptible to hydrolysis. This profile indicates that the compound exhibits maximum stability in the acidic pH range, typically between pH 3 and 4.

At pH values below this optimal range (in strongly acidic conditions), the degradation is primarily driven by specific acid catalysis. Conversely, as the pH increases into the neutral and alkaline regions, specific base catalysis becomes the dominant degradation mechanism, leading to a sharp increase in the degradation rate. The slowest degradation rate is observed at the nadir of the U-shaped curve, which corresponds to the pH of maximum stability.

The main degradation pathways influenced by pH are the hydrolysis of the valerate ester at the C-17 position and the isomerization to the less active Betamethasone-21-valerate. The rate of both hydrolysis and isomerization is minimized in the acidic pH range of 3.5 to 4.5. Therefore, maintaining the pH of formulations within this acidic window is a key strategy for ensuring the chemical stability of this compound.

| pH Range | Predominant Mechanism | Stability of this compound |

| < 3 | Specific Acid Catalysis | Decreasing stability with lower pH |

| 3 - 4 | Minimal Catalysis | Maximum stability |

| > 5 | Specific Base Catalysis | Rapidly decreasing stability with higher pH |

Stabilization Strategies and Excipient Interactions

To enhance the shelf-life and maintain the therapeutic efficacy of this compound formulations, various stabilization strategies are employed. These often involve the careful selection of excipients that can mitigate degradation pathways.

Antioxidant and Chelating Agent Stabilization

Oxidative degradation can be a potential pathway for the decomposition of corticosteroids like this compound, especially in the presence of oxygen, light, and trace metal ions. Antioxidants are incorporated into formulations to inhibit this oxidative process. These agents work by acting as free radical scavengers or by being preferentially oxidized, thereby protecting the active pharmaceutical ingredient.

Chelating agents, such as ethylenediaminetetraacetic acid (EDTA) and its salts, are also utilized to enhance stability. These compounds form stable complexes with metal ions (e.g., iron, copper, cobalt) that can catalyze oxidative degradation. By sequestering these ions, chelating agents prevent them from participating in redox reactions that would otherwise degrade the steroid molecule. The combination of antioxidants and chelating agents can provide a synergistic stabilizing effect in liquid and semi-solid formulations.

Photostabilization Techniques

This compound is known to be susceptible to photodegradation when exposed to light, particularly UV radiation. This degradation can lead to a loss of potency and the formation of potentially harmful degradants. Photostabilization is therefore a critical consideration in the formulation of topical products.

One effective technique is the incorporation of physical sunscreens, such as titanium dioxide, into the formulation. Titanium dioxide is a white pigment that acts as a physical blocker, scattering and reflecting incident UV radiation, thereby preventing it from reaching and degrading the active ingredient.

| Stabilization Agent | Mechanism of Action | Application in this compound Formulations |

| Titanium Dioxide | Physical Blocker (scatters/reflects UV light) | Used as a photoprotective agent to prevent light-induced degradation. |

| Vanillin | Chemical Photostabilizer/Antioxidant | Studied for its ability to mitigate photodegradation. |

| Butyl Hydroxytoluene (BHT) | Antioxidant (Free Radical Scavenger) | Helps to prevent both oxidative and photo-oxidative degradation pathways. |

Excipient-Induced Isomerization Modulations

A primary degradation pathway for this compound is the acyl migration from the C-17 position to the C-21 position, resulting in the formation of the isomeric Betamethasone-21-valerate. This isomerization leads to a significant reduction in therapeutic activity. The rate of this isomerization reaction can be profoundly influenced by the excipients present in the formulation, particularly polyols like propylene glycol and glycerol.

Studies have demonstrated that the presence of these glycols can catalyze the isomerization process. The mechanism is thought to involve the formation of a cyclic orthoester intermediate, which is facilitated by the hydroxyl groups of the glycols. The rate of isomerization has been shown to vary depending on the specific polyol used and its concentration. For example, the catalytic effect of different glycols on the acyl migration has been documented, with some glycols accelerating the isomerization more than others.

This excipient-induced modulation necessitates careful formulation design. While glycols are often used as cosolvents or humectants in topical preparations, their potential to promote the isomerization of this compound must be taken into account. Formulators must balance the desirable physicochemical properties conferred by these excipients with their impact on the stability of the active ingredient, often by optimizing their concentration or selecting alternative excipients with a lower catalytic effect.

Polymorphism and Solid State Forms of Betamethasone Valerate

Identification and Characterization of Polymorphic Modifications (Forms I, II, III)

Betamethasone-17-valerate is known to exist in at least three polymorphic forms, designated as Form I, Form II, and Form III. acs.orguni-bayreuth.de Form I is the commercially available modification. acs.orguni-bayreuth.deresearchgate.net Forms II and III are not typically found in commercial products but can be generated through specific laboratory procedures. acs.orguni-bayreuth.de

The different polymorphic forms can be identified and distinguished using various analytical techniques. X-ray powder diffraction (XRPD) is a primary method for characterizing the unique crystal lattice of each polymorph. acs.orgamazonaws.com Spectroscopic techniques such as ¹³C solid-state Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy also reveal differences in the molecular environment and conformation of the this compound molecules within each crystalline form. acs.orgamazonaws.com Thermal analysis methods, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to determine the melting points and thermal stability of the different forms. acs.orguni-bayreuth.de

Crystal Structure Determination and Conformational Analysis of Polymorphs

The crystal structures of the this compound polymorphs have been elucidated to understand the molecular arrangement within the solid state. Form I has been characterized by single-crystal X-ray analysis. acs.orguni-bayreuth.deresearchgate.net However, obtaining single crystals of Forms II and III has proven more challenging. Their crystal structures were determined by combining data from ¹³C NMR spectroscopy and X-ray powder diffraction. acs.orguni-bayreuth.deresearchgate.net

These structural analyses have revealed significant differences in the conformation of the this compound molecule and the packing of these molecules within the crystal lattice for each polymorph. acs.orgresearchgate.netresearchgate.net These variations in molecular arrangement are responsible for the observed differences in their physical properties.

Solvate Formation and Desolvation Processes (e.g., Methanol (B129727) Solvate)

In addition to anhydrous polymorphs, this compound can form solvates, which are crystalline structures that incorporate solvent molecules into the crystal lattice. researchgate.net A notable example is the methanol solvate. acs.orguni-bayreuth.de The formation and desolvation of such solvates are important considerations as they can lead to the generation of different polymorphic forms.

Investigations have shown that upon removal of the solvent, the methanol solvate of this compound does not revert to the original Form I. acs.orguni-bayreuth.deresearchgate.net Instead, the desolvation process leads to the formation of a new polymorphic modification, Form III. acs.orguni-bayreuth.deresearchgate.net This transformation highlights the role of solvates as potential intermediates in accessing different polymorphic states of a drug substance. The physicochemical stability of solvates is a concern because desolvation may lead to conversion to an amorphous form or a different polymorph. surfacemeasurementsystems.com

The desolvation of the methanol solvate is a thermally driven process. Differential Thermal Analysis (DTA) and Thermogravimetric (TG) analysis have demonstrated that upon heating, the methanol solvate first decomposes to Form III. acs.orguni-bayreuth.deresearchgate.net Further heating of Form III results in a melt and subsequent recrystallization into another distinct polymorph, Form II. acs.orguni-bayreuth.deresearchgate.net

Thermodynamic Relationships Between Polymorphic Forms

Understanding the thermodynamic stability of different polymorphs is crucial for selecting the most appropriate form for pharmaceutical development. The polymorph with the lowest free energy at a given temperature and pressure is the most stable. The relationships between the polymorphs of this compound have been investigated through various experiments.

Solvent-mediated conversion experiments have revealed that Form I is the thermodynamically stable form at room temperature. acs.orguni-bayreuth.deresearchgate.net This means that if Forms II or III are suspended in a solvent at room temperature, they will tend to convert to the more stable Form I over time.

Differential Scanning Calorimetry (DSC) measurements provide further insight into the thermodynamic relationships. researchgate.net These studies have shown that Form I has a higher melting point and a higher heat of fusion compared to Forms II and III. acs.org Based on these thermal properties, it is suggested that the three forms are monotropically related. acs.orgresearchgate.net In a monotropic system, one polymorph is always more stable than the others at all temperatures below the melting point. Therefore, Form I is considered the most stable form over the entire temperature range. acs.org

Table 1: Thermal Properties of this compound Polymorphs This is an interactive table. The data is based on available research findings.

| Polymorph | Melting Point (°C) | Heat of Fusion (kJ/mol) | Thermodynamic Stability at Room Temperature |

| Form I | Higher than Forms II & III acs.org | Higher than Forms II & III acs.org | Most Stable acs.orguni-bayreuth.deresearchgate.net |

| Form II | Lower than Form I acs.org | Lower than Form I acs.org | Metastable acs.orgresearchgate.net |

| Form III | Lower than Form I acs.org | Lower than Form I acs.org | Metastable acs.orgresearchgate.net |

Impact of Solid-State Form on In Vitro Drug Release from Formulations

The solid-state form of an active pharmaceutical ingredient can significantly influence its release from a drug product. The rate and extent of drug release are critical for achieving the desired therapeutic effect.

While specific studies directly comparing the in vitro release of Forms I, II, and III from the same formulation are not extensively detailed in the provided context, the principles of polymorphism suggest that differences would exist. The solubility of a drug is a key driver of its dissolution rate, which in turn affects its release from a formulation. Since different polymorphs have different crystal lattice energies, they often exhibit different solubilities.

Research on topical formulations has shown that the release of this compound is influenced by the composition of the formulation. For instance, in solid lipid nanoparticle formulations, the release rate was dependent on the drug's partitioning to the aqueous phase. nih.gov In polymeric film-forming systems, the release of this compound was enhanced by the presence of medium-chain triglycerides. bath.ac.uk These studies highlight the interplay between the drug's physicochemical properties, including its solid-state form, and the formulation components in controlling drug release.

A study on a developmental hydrophilic cream indicated that formulation factors can significantly affect the stability of this compound, which could indirectly impact its release characteristics over time. core.ac.uk

Molecular Interactions and Receptor Binding Mechanisms in Vitro and Preclinical Models

Glucocorticoid Receptor Binding Studies (In Vitro Assays)

Betamethasone-17-valerate, a synthetic corticosteroid, exerts its anti-inflammatory effects primarily through interaction with glucocorticoid receptors (GR). biosynth.comnih.gov The esterification of betamethasone (B1666872) at the 17-alpha position to form this compound enhances its lipophilicity, which is believed to improve its penetration and potency, partly by increasing its affinity for the glucocorticoid receptor. researchgate.net

The interaction between this compound and the glucocorticoid receptor is a critical determinant of its pharmacological activity. This binding initiates a cascade of events leading to the modulation of gene expression. nih.govpatsnap.com The formation of the receptor-steroid complex allows for its translocation to the cell nucleus. patsnap.com Studies focusing on the kinetics of this binding, such as the rates of association and dissociation, are essential for understanding the duration and intensity of the drug's action at the molecular level. While specific kinetic parameters for this compound are not always detailed in publicly available literature, the high affinity suggests a stable interaction with the receptor. researchgate.netnih.gov This stability is crucial for the subsequent genomic actions of the steroid.

Competitive binding assays are instrumental in determining the relative affinity of a ligand for a receptor compared to a reference compound. In the context of this compound, these assays have demonstrated its potent binding to the glucocorticoid receptor.

Research has shown that this compound can effectively inhibit the binding of radiolabeled glucocorticoids, such as ³H-dexamethasone, to glucocorticoid receptors in various tissues. For instance, in studies using human epidermis and mouse skin, this compound exhibited IC₅₀ values of 5 nM and 6 nM, respectively. medchemexpress.commedchemexpress.commedchemexpress.com The IC₅₀ value represents the concentration of the drug required to inhibit 50% of the binding of the radiolabeled ligand, with lower values indicating higher binding affinity.

In comparative studies, glucocorticoids like mometasone (B142194) furoate and fluticasone (B1203827) propionate (B1217596) have shown a higher relative binding affinity for the glucocorticoid receptor than other tested steroids, including dexamethasone (B1670325). pharmgkb.org One study highlighted that a series of non-fluorinated glucocorticoid analogs had higher binding affinities than the standard dexamethasone. nih.gov Another study indicated that this compound's binding affinity is greater than that of prednisolone, betamethasone, triamcinolone (B434), and cortisol. nih.gov

Table 1: Competitive Binding Data for this compound

| Tissue/Cell Model | Reference Ligand | IC₅₀ of this compound |

|---|---|---|

| Human Epidermis | ³H-Dexamethasone | 5 nM medchemexpress.commedchemexpress.commedchemexpress.com |

| Mouse Skin | ³H-Dexamethasone | 6 nM medchemexpress.commedchemexpress.commedchemexpress.com |

In Vitro Molecular Mechanism of Action Post-Receptor Binding (General Principles)

Following the binding of this compound to the glucocorticoid receptor, the activated complex translocates to the nucleus. patsnap.com There, it interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the modulation of their transcription. patsnap.com

The this compound-receptor complex can either upregulate or downregulate gene expression. patsnap.com In fetal rat lung fibroblasts, betamethasone has been shown to stimulate a more robust transcriptional response compared to corticosterone, affecting genes involved in cell proliferation and cytoskeletal remodeling. nih.gov

A key mechanism of its anti-inflammatory action is the upregulation of genes encoding anti-inflammatory proteins. nih.govpatsnap.com One such protein is annexin-1 (also known as lipocortin-1), which inhibits phospholipase A2, an enzyme crucial for the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. patsnap.com Conversely, the complex represses the expression of pro-inflammatory genes. patsnap.com This includes genes for cytokines (e.g., interleukin-1β), chemokines, and enzymes like cyclooxygenase-2 (COX-2). patsnap.comresearchgate.net Studies in zebrafish have shown that while this compound can induce the expression of the known glucocorticoid receptor target gene fkbp5, it can also unexpectedly enhance the expression of inflammatory genes like il1b and mmp9 under certain genetic conditions. researchgate.net

The gene expression changes initiated by the this compound-receptor complex lead to the modulation of various intracellular signaling pathways. A primary target is the inhibition of the nuclear factor kappa-B (NF-κB) pathway. capes.gov.braging-us.com NF-κB is a key transcription factor that promotes the expression of numerous pro-inflammatory genes. aging-us.com By upregulating the synthesis of inhibitor of NF-κB (IκBα), the glucocorticoid-receptor complex effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes. aging-us.com

In addition to the NF-κB pathway, this compound can influence other signaling cascades. For example, it has been shown to inhibit the p53-related protein kinase (PRPK) pathway, which is involved in skin cell proliferation. researchgate.netnih.gov In vitro kinase assays demonstrated that betamethasone could inhibit PRPK activity. researchgate.net This inhibition contributes to its therapeutic effects in hyperproliferative skin conditions.

Preclinical Models for Investigating Mechanistic Interactions (e.g., Rat Dermal Atrophy Assay for Anticorticosteroid Activity)

Preclinical animal models are essential for understanding the in vivo effects of corticosteroids. The rat dermal atrophy assay is a standard model used to assess a common side effect of potent topical corticosteroids: skin thinning. researchgate.netamazonaws.com

Interestingly, studies in the albino rat have shown that topical this compound acts as an anticorticosteroid in this specific model. nih.gov It did not cause dermal atrophy at doses where other corticosteroids like betamethasone and hydrocortisone (B1673445) showed atrophogenic activity. nih.gov Furthermore, when applied concurrently, this compound could competitively inhibit the skin-thinning effects of potent corticosteroids like triamcinolone acetonide. nih.govnih.gov This suggests that in the rat, this compound binds to the glucocorticoid receptor in a way that prevents the expression of corticosteroid-induced atrophy. nih.gov It is important to note that this anticorticosteroid effect in the rat is species-specific and does not predict its activity in humans, where it functions as a typical potent corticosteroid. nih.gov

Other preclinical models have been used to investigate its anti-inflammatory effects. In a rat model of edema, this compound ointment was shown to inhibit approximately 50% of ear edema. medchemexpress.com Furthermore, in a mouse model, it demonstrated significant anti-inflammatory potency, being considerably more potent than betamethasone and hydrocortisone. nih.gov

Competitive Antagonism Studies in Preclinical Models

In specific preclinical models, this compound has demonstrated characteristics of a competitive antagonist at the glucocorticoid receptor. This is a notable finding, as the compound typically functions as a potent agonist in humans. The antagonistic behavior has been primarily characterized in rat models, where the compound fails to elicit a typical corticosteroid response and instead inhibits the action of other potent glucocorticoids. nih.govoup.comoup.com

A key study using an albino rat model found that topical this compound was inactive in a dermal atrophy assay, a standard measure of glucocorticoid potency. nih.govoup.com Over a dose range where its parent compound, betamethasone, and even the less potent hydrocortisone caused significant skin thinning, this compound showed no such effect. nih.govoup.com Furthermore, when co-administered with potent corticosteroids like betamethasone or triamcinolone acetonide, this compound competitively inhibited their atrophogenic effects. nih.govoup.comoup.com This competitive antagonism was also observed in an oxazolone-induced delayed hypersensitivity inflammation model in the rat ear, where this compound failed to suppress edema and competitively antagonized the anti-inflammatory action of triamcinolone acetonide. nih.gov

In vitro competitive binding assays further illuminate this mechanism. These studies measure the ability of an unlabeled compound (the competitor) to displace a radiolabeled ligand from its receptor. Research has shown that this compound effectively inhibits the binding of radiolabeled dexamethasone to glucocorticoid receptors from both mouse skin and human epidermis, with reported half-maximal inhibitory concentrations (IC50) of 6 nM and 5 nM, respectively. medchemexpress.comcaymanchem.commedchemexpress.com This demonstrates that despite its antagonistic action in certain models, the compound binds to the glucocorticoid receptor with high affinity.

Postulated Mechanisms of Receptor-Mediated Antagonism in Preclinical Contexts

The antagonistic activity of this compound observed in rat models is postulated to stem from a unique interaction between the intact steroid ester and the rat's glucocorticoid receptor. nih.govoup.comoup.com The primary mechanism proposed is that the compound binds to the receptor in a manner that forms a non-productive or inactive complex, thereby preventing the expression of corticosteroid activity. nih.govoup.com

This hypothesis is supported by several key findings. Firstly, studies have confirmed that this compound penetrates rat skin at a rate similar to its parent compound, betamethasone, and that it is relatively resistant to hydrolysis into the active betamethasone during this process. nih.govoup.com This indicates that it is the intact ester, this compound, that interacts with the receptor to produce the antagonistic effect.

Secondly, while the compound binds with high affinity, this binding does not appear to induce the necessary conformational change in the receptor required for subsequent downstream signaling (i.e., gene transcription). oup.com The receptor is effectively occupied and complexed in an inactive form. oup.com By occupying the receptor binding site without activating it, this compound competitively blocks active agonists from binding and initiating a biological response. nih.govoup.com

It is crucial to note that this anticorticosteroid behavior is species-specific. nih.gov In mouse models and human cell preparations, this compound acts as a potent agonist. nih.gov For instance, while it was less active than hydrocortisone in a rat lymphocyte culture system, it was significantly more potent than both hydrocortisone and betamethasone in a human lymphocyte system. nih.gov This highlights that the rat is not a suitable preclinical model for predicting the pharmacological activity of this particular compound in humans. nih.govoup.comoup.com

Advanced Pharmaceutical Formulation Science and Drug Delivery System Research

Development of Novel Topical Delivery Vehicles and Systems

The topical administration of Betamethasone-17-valerate for dermatological conditions is a well-established therapeutic approach. However, conventional formulations can be limited by factors such as poor drug retention in the skin, leading to systemic absorption, and the need for frequent application. To overcome these challenges, advanced pharmaceutical research has focused on developing novel drug delivery systems designed to enhance the localized effect, provide sustained release, and improve the physicochemical stability of the compound. These systems include lipid-based nanoparticles, vesicular carriers, film-forming solutions, and innovative emulsion bases.

Solid Lipid Nanoparticles (SLNs) have been investigated as a promising carrier system for the topical delivery of corticosteroids like this compound. nih.gov The primary goal of encapsulating the drug in an SLN system is to achieve prolonged and localized delivery into the skin, thereby targeting the active drug to epidermal and upper dermal sites while minimizing systemic absorption. nih.govresearchgate.net

Research has focused on developing and characterizing SLN systems using different lipid matrices. In one study, SLNs were formulated using monostearin or beeswax as the lipid phase. nih.govresearchgate.net The resulting nanoparticles were evaluated for their ability to control drug release and form a drug reservoir within the skin layers. nih.gov

The findings indicated that the choice of lipid is critical to the performance of the SLN system. Monostearin-based SLNs demonstrated remarkable controlled-release properties and were effective in creating a significant drug reservoir in the epidermis. nih.gov In contrast, SLNs formulated with beeswax did not effectively reduce drug permeation through the skin or increase the drug concentration in the upper skin layers. nih.gov The diffusion of this compound into the skin appears to be highly dependent on the lipid composition of the SLN carrier. nih.gov These results underscore the potential of appropriately designed topical SLN products for treating dermatological conditions by effectively targeting corticosteroids to the disease sites. nih.govresearchgate.net

| Lipid Matrix | Observed Properties | Outcome |

|---|---|---|

| Monostearin | Demonstrated controlled release properties. | Formed a significant drug reservoir in the epidermis, enhancing localized delivery. nih.gov |

| Beeswax | Did not reduce drug permeation through the skin. | Failed to increase drug content in the upper layers of the skin. nih.gov |

Niosomes, which are non-ionic surfactant-based vesicles, represent another advanced approach for delivering this compound. biointerfaceresearch.com These vesicular systems are biocompatible, biodegradable, and chemically stable, making them suitable for topical applications. biointerfaceresearch.com The objective of niosomal encapsulation is to provide a sustained and controlled delivery of the drug, localizing its action to the dermal region while minimizing systemic absorption and associated side effects. biointerfaceresearch.comresearchgate.net

Niosomes loaded with this compound have been prepared using the thin-film hydration method, employing various molar ratios of surfactant, cholesterol, and charge-inducing agents. biointerfaceresearch.comresearchgate.net Characterization of these formulations has revealed high encapsulation efficiencies, reaching up to 92.03 ± 1.88%. biointerfaceresearch.comresearchgate.net Morphological analysis showed the vesicles to be spherical, with sizes ranging from 123.1 to 782 nm and large negative zeta-potential values, indicating good stability. biointerfaceresearch.comresearchgate.net When incorporated into a gel base, these niosomal formulations exhibited favorable rheological behavior, suitable pH, and good spreadability. biointerfaceresearch.comresearchgate.net

| Parameter | Finding | Reference |

|---|---|---|

| Encapsulation Efficiency | Up to 92.03 ± 1.88% | biointerfaceresearch.comresearchgate.net |

| Vesicle Shape | Spherical | biointerfaceresearch.comresearchgate.net |

| Vesicle Size Range | 123.1 to 782 nm | biointerfaceresearch.comresearchgate.net |

| Zeta Potential | Large negative values | biointerfaceresearch.comresearchgate.net |

| Physicochemical Stability | Good under refrigeration for up to 3 months | biointerfaceresearch.comresearchgate.net |

Film-forming systems (FFS) are solution-based formulations that, upon application to the skin, form a thin, often transparent film as the volatile solvent evaporates. nih.govpharmaexcipients.com This process, termed "metamorphosis," alters the composition of the vehicle remaining on the skin, which in turn impacts the drug's concentration, physical state (dissolved vs. crystalline), and subsequent release and permeation. nih.govpharmaexcipients.compharmaexcipients.com

Research into FFS for this compound has utilized formulations composed of a film-forming agent (hydroxypropyl cellulose), a plasticizer (triethyl citrate), and a volatile solvent (ethanol). nih.govpharmaexcipients.com Confocal Raman microspectroscopy has been employed to characterize the metamorphosis process, allowing for the separate identification of dissolved and crystalline drug within the residual film based on their distinct Raman frequencies (1666 cm⁻¹ and 1659 cm⁻¹, respectively). nih.govpharmaexcipients.com

These studies confirmed that as the ethanol evaporates, corticosteroid crystallization occurs within the residual film if the drug concentration surpasses its saturation limit. nih.govpharmaexcipients.com The physical form of the drug in this residual film is a critical determinant of its release profile. nih.govpharmaexcipients.com

The use of novel lipid bases in emulsion systems has been explored to improve the topical delivery of this compound. Specifically, palm olein, the liquid fraction of palm oil, has been investigated as the oil phase in oil-in-water emulsions. nih.govresearchgate.net Palm olein is a source of natural antioxidants and has properties that may enhance skin health and formulation stability. iium.edu.my

Studies have characterized the physicochemical properties of this compound emulsions formulated with 20% (w/w) palm olein. researchgate.netiium.edu.my These formulations, stabilized with a non-ionic surfactant mixture (Span® 20 and Tween® 20), exhibited mean particle sizes of 2–4 μm, viscosities ranging from 50–250 mPa·s, and zeta potentials between -45 and -68 mV. nih.govresearchgate.netiium.edu.my Rheological analysis indicated that the emulsions have pseudoplastic and viscoelastic behavior. researchgate.net Stability studies conducted over a 3-month period at various temperatures (4, 25, and 40°C) showed that less than 4% of the drug degraded, indicating good stability. nih.govresearchgate.net These findings suggest that palm olein-in-water emulsions can serve as a superior alternative vehicle for the topical delivery of this compound. nih.govresearchgate.net

In Vitro Release and Permeation Studies from Advanced Formulations

The efficacy of novel topical delivery systems is critically assessed through in vitro release and permeation studies. These experiments measure the rate and extent to which the active compound is liberated from its carrier and permeates through a model membrane or skin sample.

The release kinetics of this compound have been shown to be highly dependent on the formulation type.

Niosomal Systems : In vitro release studies of niosomal formulations demonstrated a biphasic release pattern that was more sustained compared to a free drug suspension. biointerfaceresearch.comresearchgate.net The release pattern was found to follow the Higuchi model, which is characteristic of diffusion-controlled release from a matrix. biointerfaceresearch.com Further analysis using the Korsmeyer–Peppas model indicated that the release mechanism is Fickian diffusion, where the drug moves from an area of high concentration to low concentration without erosion of the niosomal vesicles. biointerfaceresearch.com